molecular formula C15H22ClNO B10823258 Deoxymethoxetamine (hydrochloride)

Deoxymethoxetamine (hydrochloride)

Cat. No.: B10823258
M. Wt: 267.79 g/mol
InChI Key: GMWMZATZQUZOEQ-UHFFFAOYSA-N
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Description

Deoxymethoxetamine (hydrochloride) is a synthetic compound belonging to the arylcyclohexylamine class, known for its dissociative properties. It is structurally related to methoxetamine, with the primary difference being the replacement of the methoxy group with a methyl group. This compound has gained attention in both scientific research and recreational contexts due to its unique pharmacological profile.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of deoxymethoxetamine (hydrochloride) typically involves the following steps:

    Starting Material: The synthesis begins with 3-methylphenylcyclohexanone.

    Amine Introduction: The ketone is reacted with ethylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to form the corresponding amine.

    Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of deoxymethoxetamine (hydrochloride) would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and purity. Key considerations include:

    Purity Control: Ensuring high purity through recrystallization and chromatography.

    Safety Measures: Implementing strict safety protocols to handle reactive chemicals and prevent contamination.

Chemical Reactions Analysis

Types of Reactions: Deoxymethoxetamine (hydrochloride) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving halogenating agents or nitrating mixtures.

Major Products:

    Oxidation Products: N-oxide derivatives.

    Reduction Products: Secondary amines.

    Substitution Products: Halogenated or nitrated derivatives of deoxymethoxetamine.

Scientific Research Applications

Deoxymethoxetamine (hydrochloride) has several applications in scientific research:

    Chemistry: Used as a reference compound in analytical chemistry to study the behavior of arylcyclohexylamines.

    Biology: Investigated for its effects on neurotransmitter systems, particularly the NMDA receptor.

    Medicine: Explored for potential therapeutic uses in treating conditions like depression and chronic pain due to its dissociative properties.

    Industry: Utilized in the development of new pharmaceuticals and as a tool in neuropharmacological research.

Mechanism of Action

Deoxymethoxetamine (hydrochloride) primarily acts as an NMDA receptor antagonist. By inhibiting these receptors, it disrupts normal neurotransmission, leading to dissociative effects. This mechanism is similar to that of other dissociatives like ketamine and phencyclidine. The compound also affects serotonin and dopamine reuptake, contributing to its psychoactive properties.

Comparison with Similar Compounds

    Methoxetamine: Similar structure but with a methoxy group instead of a methyl group.

    Ketamine: Another NMDA receptor antagonist with well-known dissociative effects.

    Phencyclidine: A potent dissociative with a longer duration of action.

Uniqueness: Deoxymethoxetamine (hydrochloride) is unique due to its specific structural modifications, which result in distinct pharmacological effects. Compared to methoxetamine, it has a different potency and duration of action, making it a valuable compound for both research and potential therapeutic applications.

Properties

Molecular Formula

C15H22ClNO

Molecular Weight

267.79 g/mol

IUPAC Name

2-(ethylamino)-2-(3-methylphenyl)cyclohexan-1-one;hydrochloride

InChI

InChI=1S/C15H21NO.ClH/c1-3-16-15(10-5-4-9-14(15)17)13-8-6-7-12(2)11-13;/h6-8,11,16H,3-5,9-10H2,1-2H3;1H

InChI Key

GMWMZATZQUZOEQ-UHFFFAOYSA-N

Canonical SMILES

CCNC1(CCCCC1=O)C2=CC=CC(=C2)C.Cl

Origin of Product

United States

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